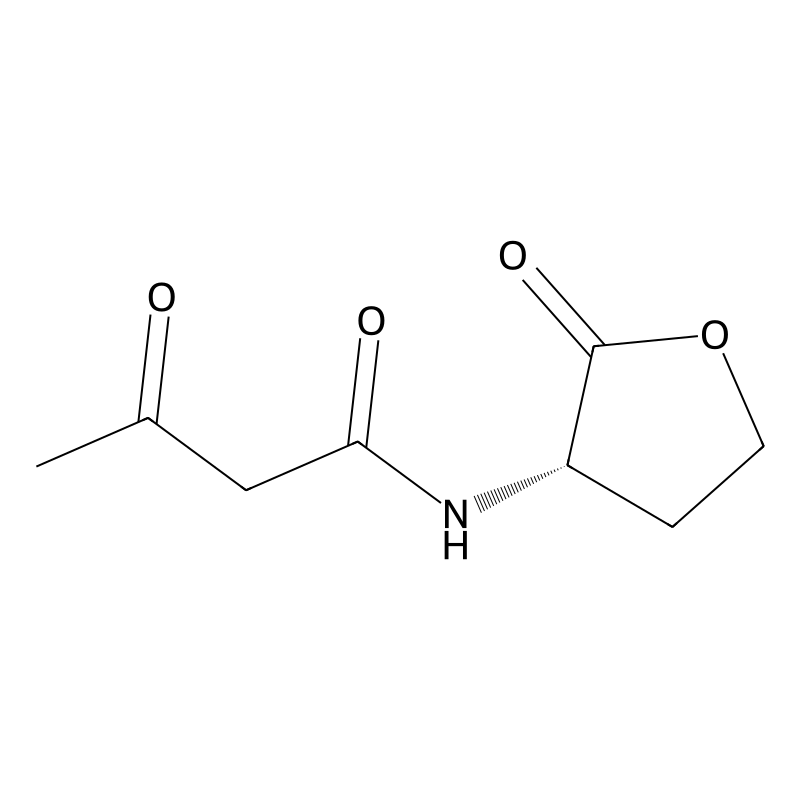

N-(3-Oxobutanoyl)-L-homoserine lactone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Microbiology and Bacterial Communication

Scientific Field: Microbiology and molecular biology.

Summary: N-(3-Oxobutanoyl)-L-homoserine lactone is a signaling molecule produced by Gram-negative bacteria. It facilitates cell-to-cell communication, allowing bacteria to coordinate group behaviors such as biofilm formation, virulence expression, and antibiotic resistance.

Methods: Researchers study its production, detection, and response pathways using bacterial cultures. They use biosensors or reporter strains to monitor its concentration.

Biofilm Formation Inhibition

Scientific Field: Biotechnology and materials science.

Summary: N-(3-Oxobutanoyl)-L-homoserine lactone contributes to biofilm formation. Researchers explore ways to inhibit this process, as biofilms can cause infections and reduce material performance.

Methods: They test compounds that interfere with quorum sensing or biofilm-specific genes. Techniques include microfluidics, confocal microscopy, and gene expression analysis.

Synthetic Biology and Genetic Circuit Design

Scientific Field: Synthetic biology and genetic engineering.

Summary: Researchers use N-(3-Oxobutanoyl)-L-homoserine lactone as a component in synthetic gene circuits. These circuits enable precise control of gene expression based on quorum sensing.

Methods: They design genetic constructs with quorum-sensing promoters and response elements. Fluorescent proteins or other reporters indicate circuit activation.

Results: Applications include biosensors, bioremediation, and programmable cellular behavior.

Drug Discovery and Antibiotic Development

Scientific Field: Medicinal chemistry and drug discovery.

Summary: Targeting quorum sensing disrupts bacterial virulence. Researchers screen compounds that inhibit N-(3-Oxobutanoyl)-L-homoserine lactone synthesis or its receptor binding.

Methods: High-throughput screening, structure-based drug design, and in vivo models.

Results: Potential for novel antibiotics that reduce bacterial pathogenicity.

Plant-Microbe Interactions

Scientific Field: Plant biology and agriculture.

Summary: Some plants produce N-(3-Oxobutanoyl)-L-homoserine lactone-like molecules. Researchers study their role in plant defense, symbiosis, and growth.

Methods: Plant-microbe co-culture experiments, metabolomics, and transcriptomics.

Results: Insights into plant immunity and beneficial microbial interactions.

Environmental Monitoring and Bioremediation

Scientific Field: Environmental science and biotechnology.

Summary: N-(3-Oxobutanoyl)-L-homoserine lactone serves as a marker for bacterial activity. Researchers use it to assess pollution, monitor ecosystems, and enhance biodegradation.

Methods: Biosensors, field studies, and microbial community analysis.

Results: Improved environmental monitoring and bioremediation strategies.

N-(3-Oxobutanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone family, which are key signaling molecules in bacterial quorum sensing. This compound, with the molecular formula C₈H₁₁NO₄, plays a crucial role in intercellular communication among Gram-negative bacteria, facilitating coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence. The lactone structure allows it to easily diffuse across cell membranes, enabling it to influence gene expression in neighboring bacterial cells.

- AHLs passively diffuse out of bacterial cells. At high cell densities, the accumulated AHLs reach a threshold concentration and can bind to specific receptor proteins within the cell [].

- This binding triggers a cascade of gene expression changes, leading to coordinated behaviors like bioluminescence, virulence factor production, and biofilm formation [].

The biological activity of N-(3-Oxobutanoyl)-L-homoserine lactone is primarily linked to its role in quorum sensing. It has been shown to regulate gene expression related to virulence and biofilm formation in various bacterial species. For instance, it can induce the expression of specific genes in Rhizobium leguminosarum, enhancing its symbiotic capabilities with plants. Moreover, studies indicate that it may prime plant defenses against pathogens by enhancing the expression of defense-related genes and enzymes when plants are exposed to this compound prior to pathogen attack .

Synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone can be achieved through several methods:

- Chemical Synthesis: This involves the reaction between L-homoserine and an appropriate acylating agent, typically derived from a ketone.

- Biological Synthesis: Certain bacteria can produce this compound naturally through enzymatic processes involving acyltransferases and homoserine lactonases.

- Semi-synthetic Approaches: Modifications of naturally occurring homoserine lactones can yield this compound.

The choice of method often depends on the desired purity and yield for research or application purposes.

N-(3-Oxobutanoyl)-L-homoserine lactone has several applications:

- Research Tool: It serves as a model compound for studying quorum sensing mechanisms in bacteria.

- Agricultural Use: Its ability to enhance plant resistance against pathogens makes it a candidate for developing biopesticides or plant growth enhancers.

- Biotechnology: It is utilized in synthetic biology for engineering bacterial communication systems.

Interaction studies involving N-(3-Oxobutanoyl)-L-homoserine lactone focus on its role in bacterial communication and plant responses. Research indicates that this compound can modulate interactions between different bacterial species, influencing their collective behavior and virulence. Additionally, studies have shown that plants can detect this signaling molecule, leading to enhanced defense responses against subsequent pathogen attacks .

N-(3-Oxobutanoyl)-L-homoserine lactone shares structural similarities with other N-acyl-homoserine lactones but exhibits unique properties that differentiate it from its analogs. Below is a comparison with similar compounds:

The uniqueness of N-(3-Oxobutanoyl)-L-homoserine lactone lies in its specific acyl chain length and its effectiveness in modulating gene expression related to symbiotic relationships with plants, setting it apart from other compounds within the same family.

N-(3-Oxobutanoyl)-L-homoserine lactone exhibits distinct molecular interactions with exopolysaccharide matrices that fundamentally differ from other quorum sensing autoinducers [1]. Atomic-scale molecular dynamics simulations demonstrate that N-(3-Oxobutanoyl)-L-homoserine lactone interacts with exopolysaccharide structures solely through van der Waals interactions, failing to establish stable molecular complexes with the matrix components [1]. This contrasts markedly with other signaling molecules such as Pseudomonas quinolone signal, which forms thermodynamically stable ionic complexes through ketone oxygen-calcium ion interactions and hydrogen bonding with carboxylate groups [1].

The weak binding affinity of N-(3-Oxobutanoyl)-L-homoserine lactone to exopolysaccharide matrices enables unimpeded diffusion throughout biofilm structures [1]. Computational analyses reveal that N-(3-Oxobutanoyl)-L-homoserine lactone molecules partition readily into bulk solvent and void spaces within the biofilm matrix without forming stable adducts with polysaccharide chains [1]. This molecular behavior provides a thermodynamic rationale for the unperturbed motion of N-(3-Oxobutanoyl)-L-homoserine lactone throughout biofilm architectures [1].

The influence of N-(3-Oxobutanoyl)-L-homoserine lactone on polysaccharide synthesis involves complex regulatory mechanisms affecting key matrix components [2]. Research demonstrates that N-(3-Oxobutanoyl)-L-homoserine lactone regulates the production of Psl exopolysaccharide through the LasI-LasR quorum sensing system, where extracellular aminopeptidase provides feedback regulation on LasI expression [2]. This regulatory cascade results in the inhibition of psl transcription, leading to reduced Psl production and altered biofilm matrix composition [2].

Table 1: N-(3-Oxobutanoyl)-L-homoserine lactone Effects on Biofilm Matrix Components

| Matrix Component | Effect of N-(3-Oxobutanoyl)-L-homoserine lactone | Mechanism | Reference |

|---|---|---|---|

| Exopolysaccharide binding | Minimal interaction via van der Waals forces | Thermodynamically unfavorable complex formation | [1] |

| Psl polysaccharide production | Decreased synthesis | LasI-mediated transcriptional regulation | [2] |

| Extracellular polymeric substances | Enhanced secretion at optimal concentrations | Upregulation of matrix synthesis genes | [3] |

| Biofilm structural integrity | Transition from loose to organized structure | Flagella assembly and matrix gene expression | [3] |

The concentration-dependent effects of N-(3-Oxobutanoyl)-L-homoserine lactone on biofilm matrix synthesis demonstrate optimal enhancement at specific molecular concentrations [3]. Studies reveal that N-(3-Oxobutanoyl)-L-homoserine lactone concentrations between 700-1000 nanograms per liter promote extracellular polymeric substance secretion while upregulating expression of flagella assembly genes and biofilm matrix synthesis genes [3]. This molecular regulation drives the transition of biofilm structure from a loose state to a highly organized architecture [3].

Vertical vs Horizontal Signal Gradient Formation in Microbial Communities

The formation of N-(3-Oxobutanoyl)-L-homoserine lactone gradients in microbial communities exhibits distinct patterns depending on biofilm architecture and flow conditions [4]. Mathematical modeling demonstrates that signal gradient formation depends on the geometric factor incorporating boundary conditions, where spherical colonies utilize the square of the radius while disk-shaped biofilms employ horizontal dimension multiplied by height [4]. The presence of rapidly exchanged medium modifies these geometric factors by division by three, significantly altering signal distribution patterns [4].

Vertical signal stratification occurs predominantly in thick biofilm structures where diffusion limitations create concentration gradients across biofilm depth [5]. Research on membrane-aerated biofilms reveals substantial stratification of bacterial community structure across biofilm thickness, with biomass density highest near the membrane surface and declining with distance [5]. Respiratory activity exhibits a characteristic hump-shaped profile with maximum activity occurring in the middle biofilm regions [5].

Horizontal signal propagation demonstrates different characteristics in surface-attached biofilm communities [6]. Studies indicate that horizontal gene transfer, including plasmid-mediated signaling, remains limited to outer biofilm layers due to physicochemical constraints inherent to biofilm structure [6]. The spatial organization creates distinct microenvironments where initial conjugative transfer occurs in localized hotspots but fails to generate wave-like horizontal spread through the entire biofilm [6].

Table 2: Signal Gradient Characteristics in Different Biofilm Geometries

| Biofilm Geometry | Geometric Factor | Signal Distribution Pattern | Boundary Condition Effect | Reference |

|---|---|---|---|---|

| Spherical colony | Square of radius | Radial gradient formation | Division by three with flow | [4] |

| Disk-shaped biofilm | Horizontal dimension × height | Vertical stratification | Height-dependent in flow conditions | [4] |

| Membrane-attached biofilm | Variable with thickness | Maximum activity in middle layers | Surface proximity effects | [5] |

| Surface biofilm | Constrained horizontal spread | Limited to outer layers | Physicochemical barriers | [6] |

The temporal dynamics of signal gradient establishment depend on synthesis and degradation rates of N-(3-Oxobutanoyl)-L-homoserine lactone [7]. Kinetic analyses reveal synthesis rates of 48,000 nanomolar per hour with degradation rates of 0.0133 per hour, resulting in a half-life of two days at physiological temperatures [7]. These kinetic parameters determine the spatial scale over which effective signal gradients can be maintained in different biofilm architectures [7].

Flow conditions significantly influence both vertical and horizontal gradient formation through convective transport mechanisms [4]. Biofilms subjected to flow exhibit modified signal distribution patterns where the geometric size measure changes dramatically when flow ceases, potentially triggering quorum sensing activation solely through hydrodynamic changes [4]. This flow-dependent behavior suggests that N-(3-Oxobutanoyl)-L-homoserine lactone gradients function as environmental sensors beyond simple density-dependent signaling [4].

Azithromycin-Induced Quorum Interference Mechanisms

Azithromycin demonstrates potent inhibitory effects on N-(3-Oxobutanoyl)-L-homoserine lactone production through multiple molecular mechanisms [8]. At concentrations of 2 micrograms per milliliter, azithromycin causes a 79% decrease in 3-oxo-C12-homoserine lactone secretion while strongly repressing N-(3-Oxobutanoyl)-L-homoserine lactone secretion during early cultivation phases [8]. The inhibitory effects occur at concentrations well below minimum inhibitory concentrations, indicating specific interference with quorum sensing circuitry rather than general antimicrobial activity [8].

The molecular mechanism of azithromycin interference involves disruption of autoinducer synthase gene expression [9]. Research demonstrates that azithromycin treatment results in irreversible suppression of lasI gene expression, which cannot be complemented by addition of exogenous autoinducers [9]. In contrast, the expression of transcriptional activator genes lasR and rhlR can be partially restored through exogenous N-(3-Oxobutanoyl)-L-homoserine lactone and 3-oxo-C12-homoserine lactone supplementation [9].

Table 3: Azithromycin Effects on Quorum Sensing Components

| Target Component | Azithromycin Effect | Reversibility | Concentration Required | Reference |

|---|---|---|---|---|

| N-(3-Oxobutanoyl)-L-homoserine lactone secretion | Strong repression | Irreversible | 2 μg/mL | [8] |

| 3-oxo-C12-homoserine lactone secretion | 79% reduction | Irreversible | 2 μg/mL | [8] |

| lasI gene expression | Complete suppression | Non-complementable | 2 μg/mL | [9] |

| lasR gene expression | Partial suppression | Partially reversible | 2 μg/mL | [9] |

| rhlR gene expression | Partial suppression | Partially reversible | 2 μg/mL | [9] |

| Biofilm formation | 45% inhibition | Reversible with autoinducers | Sub-inhibitory | [10] |

The temporal requirements for azithromycin effectiveness indicate indirect mechanisms of action [9]. Prolonged exposure periods are necessary for complete quorum sensing inhibition, suggesting that azithromycin interferes with translation of regulatory proteins rather than directly affecting gene transcription [9]. The inability to restore lasI expression through exogenous autoinducers supports the hypothesis that azithromycin disrupts synthesis or function of proteins essential for autoinducer synthase transcription [9].

Biofilm formation inhibition by azithromycin demonstrates reversible effects distinguishable from direct antimicrobial activity [10]. Treatment with azithromycin reduces biofilm formation by 45% in wild-type Pseudomonas aeruginosa strains, with this inhibition completely reversible through addition of both N-(3-Oxobutanoyl)-L-homoserine lactone and 3-oxo-C12-homoserine lactone [10]. This reversibility confirms that azithromycin specifically targets quorum sensing pathways rather than general cellular processes [10].

Synergistic effects occur when azithromycin is combined with other quorum sensing inhibitors [11]. Research demonstrates that curcumin enhances azithromycin effectiveness, with combined treatment significantly reducing both C12-homoserine lactone and N-(3-Oxobutanoyl)-L-homoserine lactone signals [11]. The combination therapy results in decreased expression of quorum sensing regulatory genes lasI, lasR, rhlI, and rhlR compared to individual treatments [11].

N-(3-Oxobutanoyl)-L-homoserine lactone Restitution Studies in RhlI-Null Mutants

N-(3-Oxobutanoyl)-L-homoserine lactone restitution studies in RhlI-null mutants provide definitive evidence for the essential role of this signaling molecule in biofilm development [12]. Pseudomonas aeruginosa rhlI mutants exhibit a 70% reduction in biofilm formation compared to wild-type strains, demonstrating the critical importance of N-(3-Oxobutanoyl)-L-homoserine lactone in biofilm architecture [12]. This reduction contrasts with lasI mutants, which show no significant change in biofilm formation, indicating specific roles for different autoinducer molecules [12].

Exogenous N-(3-Oxobutanoyl)-L-homoserine lactone supplementation partially restores biofilm formation in rhlI mutants [12]. Addition of synthetic N-(3-Oxobutanoyl)-L-homoserine lactone increases biofilm formation from 30% to 65% of wild-type levels in rhlI mutant strains [12]. Combined supplementation with both N-(3-Oxobutanoyl)-L-homoserine lactone and 3-oxo-C12-homoserine lactone in double lasI/rhlI mutants achieves restoration to 75% of wild-type biofilm levels [12].

Table 4: Biofilm Formation in RhlI-Null Mutants and Complementation Studies

| Strain Genotype | Biofilm Formation (% of wild-type) | N-(3-Oxobutanoyl)-L-homoserine lactone Production | Complementation Result | Reference |

|---|---|---|---|---|

| Wild-type PT5 | 100% | Normal production | Not applicable | [12] |

| rhlI mutant PT454 | 30% | Undetectable | 65% with exogenous addition | [12] |

| lasI mutant PT466 | 100% | 45% of wild-type | Not required | [12] |

| lasI/rhlI double mutant PT502 | 30% | Undetectable | 75% with both autoinducers | [12] |

| Clinical isolate rhlI mutant | Defective | Undetectable | Restored virulence factors | [13] |

Clinical isolates with natural rhlI mutations demonstrate the pathogenic relevance of N-(3-Oxobutanoyl)-L-homoserine lactone deficiency [13]. Analysis of 50 clinical Pseudomonas aeruginosa isolates identified four strains with defective N-(3-Oxobutanoyl)-L-homoserine lactone production due to rhlI or combined rhlR/rhlI mutations [13]. These mutants showed reduced production of elastase, protease, pyocyanin, and rhamnolipids, confirming the role of N-(3-Oxobutanoyl)-L-homoserine lactone in virulence factor regulation [13].

Advanced complementation studies utilizing LasR-null backgrounds reveal alternative regulatory pathways for N-(3-Oxobutanoyl)-L-homoserine lactone function [14]. In clinical isolate E90, which lacks functional LasR, robust N-(3-Oxobutanoyl)-L-homoserine lactone production persists and maintains RhlR-dependent quorum sensing activity [14]. Deletion of rhlR in this background eliminates exoprotease and pyocyanin production, with phenotypes restored through exogenous N-(3-Oxobutanoyl)-L-homoserine lactone addition [14].

Transcriptional regulation studies demonstrate that N-(3-Oxobutanoyl)-L-homoserine lactone restitution affects global gene expression patterns [14]. RNA sequencing analyses of complemented rhlI mutants reveal restoration of quorum-regulated gene expression, including those involved in virulence factor production and biofilm matrix synthesis [14]. These findings indicate that N-(3-Oxobutanoyl)-L-homoserine lactone functions as a master regulator coordinating multiple physiological processes in biofilm communities [14].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Dates

Explore Compound Types